molecular formula C7H11NO2S B13070119 2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol

2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol

Cat. No.: B13070119
M. Wt: 173.24 g/mol
InChI Key: MIBLIQWYNNOMFR-UHFFFAOYSA-N
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Description

2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol typically involves the reaction of 4-methyl-1,3-thiazole-2-carbaldehyde with methanol in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of catalytic systems to enhance the efficiency and yield of the reaction. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the thiazole ring can produce dihydrothiazoles .

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The methoxy group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol is unique due to its combination of a methoxy group and a thiazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of pharmaceuticals and industrial chemicals .

Properties

Molecular Formula

C7H11NO2S

Molecular Weight

173.24 g/mol

IUPAC Name

2-methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethanol

InChI

InChI=1S/C7H11NO2S/c1-5-4-11-7(8-5)6(9)3-10-2/h4,6,9H,3H2,1-2H3

InChI Key

MIBLIQWYNNOMFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(COC)O

Origin of Product

United States

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